molecular formula C5H12N2O B13544225 (2S)-2-amino-N-methylbutanamide

(2S)-2-amino-N-methylbutanamide

Cat. No.: B13544225
M. Wt: 116.16 g/mol
InChI Key: ZHOQLXVRCKUUQZ-BYPYZUCNSA-N
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Description

(2S)-2-Amino-N-methylbutanamide is a chiral secondary amide characterized by a four-carbon butanamide backbone. The compound features an (S)-configured amino group at the C2 position and an N-methyl substituent on the amide nitrogen. Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol. This compound’s stereochemistry and functional groups suggest applications in peptide synthesis, medicinal chemistry, and asymmetric catalysis .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-2-amino-N-methylbutanamide

InChI

InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

ZHOQLXVRCKUUQZ-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](C(=O)NC)N

Canonical SMILES

CCC(C(=O)NC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of (2S)-2-amino-N-methylbutanamide typically involves enantioselective routes starting from chiral amino acid derivatives or through stereoselective transformations that preserve or induce the (2S) configuration.

Key synthetic approaches include:

  • Amidation of (2S)-2-Aminobutanoic Acid Derivatives:
    Starting from (2S)-2-aminobutanoic acid (L-2-aminobutyric acid), the carboxyl group is converted to an amide by reaction with methylamine or methylamine equivalents under coupling conditions. This method preserves the stereochemistry at the 2-position.

  • Reductive Methylation of (2S)-2-Aminobutanamide:
    The primary amide (2S)-2-aminobutanamide can be selectively N-methylated using reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride, ensuring retention of stereochemistry.

  • Diastereomeric Salt Resolution:
    In some cases, racemic mixtures of 2-amino-N-methylbutanamide can be resolved into enantiopure (2S) forms by forming diastereomeric salts with chiral acids, followed by crystallization and separation.

Specific Synthetic Routes and Reaction Conditions

Step Description Reagents & Conditions Notes
1 Protection of amino group (optional) Use of Boc (tert-butoxycarbonyl) protecting group with Boc-anhydride in basic medium (e.g., NaHCO₃) Prevents racemization during amidation
2 Amidation Coupling of (2S)-2-aminobutanoic acid with methylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) Mild conditions preserve stereochemistry
3 N-Methylation Reductive amination with formaldehyde and sodium cyanoborohydride under pH ~6.5 Selective N-methylation of amide nitrogen
4 Deprotection (if applicable) Acidic conditions to remove Boc group, e.g., trifluoroacetic acid (TFA) in dichloromethane Final purification step

Enantioselective Synthesis and Diastereomeric Separation

According to literature on related beta-amino acid derivatives, enantioselective synthesis can be enhanced by:

  • Using chiral auxiliaries or chiral catalysts during alkylation or amidation steps.
  • Formation of diastereomeric derivatives (e.g., N-phenethyl amides) that can be separated by chromatography or crystallization to isolate the (2S) stereoisomer with high enantiomeric excess.

Analytical and Characterization Techniques

To confirm the stereochemical purity and structure of (2S)-2-amino-N-methylbutanamide, the following methods are recommended:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Amidation of (2S)-2-aminobutanoic acid (2S)-2-aminobutanoic acid Methylamine, EDCI/DCC Straightforward, preserves stereochemistry Requires careful control to avoid racemization
Reductive N-methylation of amide (2S)-2-aminobutanamide Formaldehyde, NaCNBH3 Selective N-methylation Requires control of pH and reducing agent
Diastereomeric salt resolution Racemic mixture Chiral acids (e.g., tartaric acid) Can yield high enantiopurity Additional separation steps, lower yield
Chiral catalyst-mediated synthesis Various precursors Chiral ligands/catalysts High stereoselectivity May require expensive catalysts

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines. Substitution reactions can result in the formation of new amides or other derivatives.

Scientific Research Applications

(2S)-2-amino-N-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : N-propyl and cyclopentyl substitutions increase LogP, suggesting improved membrane permeability but reduced aqueous solubility.
  • Steric Effects : Bulky groups (e.g., cyclopentyl) may hinder enzymatic degradation or receptor binding .

Functionalized Butanamides (Halogen/Sulfur Modifications)

Halogenation or sulfur incorporation alters electronic properties and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Reference
(2S)-2-Bromo-N-methylbutanamide C₅H₁₀BrNO 180.05 C2-bromo Potential alkylating agent
(2S)-2-Amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride C₆H₁₅ClN₂OS 198.71 C4-methylsulfanyl, HCl salt Enhanced stability, sulfur-mediated redox activity

Key Observations :

  • Reactivity : Bromine at C2 () introduces electrophilic character, enabling nucleophilic substitution reactions .
  • Sulfur Functionality : The methylsulfanyl group in ’s compound may participate in disulfide bond formation or metal coordination .

Extended-Chain Analogs (Pentanamide Derivatives)

Elongated carbon chains modify conformational flexibility and binding affinity.

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Melting Point (°C) Notes Reference
(2S)-2-Amino-N,4-dimethylpentanamide C₇H₁₆N₂O 144.21 Pentanamide N/A Increased hydrophobicity
cis-2-Amino-1-cyclopentanecarboxamide C₆H₁₂N₂O 128.17 Cyclic 132–134 Rigid conformation

Key Observations :

  • Hydrophobicity : Longer chains (e.g., pentanamide) increase LogP, favoring lipid-rich environments .

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